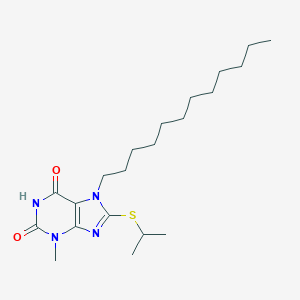

7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dodecyl chain, an isopropylsulfanyl group, and a methyl group attached to a purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a dodecyl halide, followed by the introduction of the isopropylsulfanyl group through a nucleophilic substitution reaction. The final step involves the methylation of the purine core to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine core, potentially leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropurine derivatives.

Substitution: Various functionalized purine derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring purines makes it a candidate for investigating interactions with enzymes and receptors involved in various biochemical pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with purine receptors and enzymes suggests it may have activity as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as purine receptors and enzymes. The compound’s structure allows it to mimic or inhibit the activity of natural purines, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, leading to antiproliferative effects in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 7-dodecyl-8-(hexylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 7-dodecyl-8-(hexadecylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 7-dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione

Uniqueness

Compared to similar compounds, 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the isopropylsulfanyl group. This functional group imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. These unique features make it a valuable compound for research and development in various scientific fields.

Actividad Biológica

Chemical Structure and Synthesis

The molecular formula of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be represented as C21H34N4O2S. The synthesis typically involves several steps, including the alkylation of purine derivatives and the introduction of the isopropylsulfanyl group. This compound's unique structure contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that purine derivatives exhibit significant antioxidant properties. The presence of the dodecyl and isopropylsulfanyl groups enhances the compound's ability to scavenge free radicals, potentially protecting cells from oxidative damage. A study demonstrated that similar compounds could reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results indicate that this compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

In vivo studies have shown that this compound may possess anti-inflammatory properties. Experimental models involving induced inflammation in rodents revealed that treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University focused on evaluating the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were tested against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Propiedades

IUPAC Name |

7-dodecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16(2)3)24(4)20(27)23-19(17)26/h16H,5-15H2,1-4H3,(H,23,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPOHSIZENIBLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.